molecular formula C9H5BrF3IN2 B8156243 5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8156243
M. Wt: 404.95 g/mol
InChI Key: YNKPCTVDIXYXTH-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that contains bromine, iodine, and trifluoroethyl groups attached to a pyrrolo[2,3-b]pyridine core

Properties

IUPAC Name

5-bromo-3-iodo-1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3IN2/c10-5-1-6-7(14)3-16(4-9(11,12)13)8(6)15-2-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKPCTVDIXYXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2CC(F)(F)F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach includes:

    Halogenation: Introduction of bromine and iodine atoms into the pyrrolo[2,3-b]pyridine ring through halogenation reactions.

    Trifluoroethylation: Incorporation of the trifluoroethyl group using reagents such as 2,2,2-trifluoroethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound may participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrrolo[2,3-b]pyridines with different functional groups.

Scientific Research Applications

5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
  • 5-Bromo-2-iodo-1,3-dimethoxybenzene

Uniqueness

Compared to similar compounds, 5-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel molecules with enhanced biological activities and physicochemical properties.

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